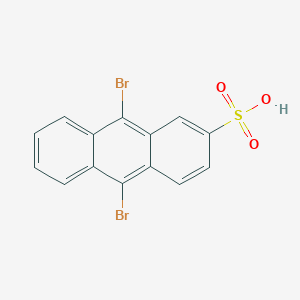

9,10-dibromoanthracene-2-sulfonic Acid

Beschreibung

Eigenschaften

IUPAC Name |

9,10-dibromoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVAYKWWVFDEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400779 | |

| Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70942-82-4 | |

| Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Quantitative Assessment of Drug-Induced Singlet Oxygen Generation using 9,10-Dibromoanthracene-2-sulfonic Acid (DBAS)

Executive Summary & Scientific Rationale

In pharmaceutical development, assessing the photostability and phototoxic potential of New Molecular Entities (NMEs) is a critical regulatory requirement (ICH Q1B). Many drugs, particularly those with tricyclic or heterocyclic structures, can act as photosensitizers. Upon irradiation, they may transfer energy to ground-state oxygen (

9,10-Dibromoanthracene-2-sulfonic acid (DBAS) is the "Gold Standard" water-soluble trap for detecting and quantifying singlet oxygen evolution in aqueous media. Unlike hydrophobic traps (e.g., 1,3-diphenylisobenzofuran), DBAS allows for the evaluation of drugs in physiologically relevant buffers.

Mechanism of Action:

DBAS reacts specifically with

Reagent Characterization & Preparation

To ensure method robustness, the physicochemical properties of DBAS must be understood and controlled.

Physicochemical Profile

| Property | Specification | Analytical Significance |

| Molecular Formula | Water solubility enabled by sulfonate group. | |

| Absorption Max ( | 358 nm, 378 nm, 400 nm | Distinct vibronic structure allows sensitive UV detection. |

| Fluorescence ( | 410–450 nm (Broad) | High quantum yield allows fluorometric detection (more sensitive than UV). |

| Solubility | Water, PBS, Methanol | Compatible with biological assays. |

| pKa | < 1 (Sulfonic acid) | Remains anionic at physiological pH (7.4). |

Stock Solution Protocol

Objective: Create a stable, verified stock solution.

-

Weighing: Accurately weigh 10.0 mg of DBAS (Sodium salt).

-

Solvation: Dissolve in 10 mL of

(for NMR monitoring) or Phosphate Buffered Saline (PBS, pH 7.4) for UV/Fluorescence.-

Note:

significantly extends the lifetime of singlet oxygen, enhancing sensitivity by 10-fold compared to

-

-

Filtration: Filter through a 0.22 µm PVDF filter to remove particulates.

-

Verification: Measure Absorbance at 400 nm. Adjust concentration to achieve an Absorbance of ~1.0 (approx. 50-100 µM).

-

Storage: Store in amber glass at 4°C. Strictly protect from light.

Method Development: Phototoxicity Assay

This protocol determines if a Drug Candidate (DC) acts as a photosensitizer.

Experimental Design Logic

The experiment compares the degradation rate of DBAS in the presence of the Drug Candidate against a Reference Sensitizer (e.g., Rose Bengal or Methylene Blue) with a known singlet oxygen quantum yield (

Workflow Visualization

The following diagram outlines the logical flow of the photosensitization assessment.

Figure 1: Step-by-step workflow for assessing drug-induced singlet oxygen generation.

Detailed Protocol

Step 1: Sample Mixture Preparation

-

Test Sample: Mix Drug Candidate (10-50 µM) + DBAS (50 µM) in PBS.

-

Reference Sample: Mix Rose Bengal (5 µM) + DBAS (50 µM) in PBS.

-

Blank: DBAS (50 µM) only (to monitor intrinsic photobleaching).

Step 2: Spectral Baseline

-

Record the UV-Vis spectrum (200–600 nm) of all solutions before irradiation.

-

Critical Check: Ensure the Drug Candidate does not have significant spectral overlap with DBAS at the monitoring wavelength (378 nm or 400 nm). If overlap exists, use Fluorescence (Ex 360 nm / Em 430 nm) where interference is usually lower.

Step 3: Irradiation

-

Place samples in a quartz cuvette.

-

Irradiate using a Solar Simulator or Monochromatic LED (aligned with the Drug's absorption band).

-

Stirring: Continuous magnetic stirring is required to maintain oxygen saturation.

Step 4: Kinetic Monitoring

-

Measure the Absorbance (A) or Fluorescence (F) of DBAS at specific time intervals (e.g., 0, 2, 4, 6, 8, 10 minutes).

-

The signal should decrease as DBAS is converted to the endoperoxide.

Data Analysis & Calculation

Kinetic Plotting

Singlet oxygen trapping is typically a pseudo-first-order reaction. Plot the natural logarithm of the normalized signal against irradiation time.

Where:

- = Initial Absorbance/Fluorescence.

-

= Signal at time

- = Observed rate constant (slope of the line).

Quantum Yield Calculation ( )

To determine the efficiency of the drug in generating singlet oxygen, use the comparative method:

Where:

-

= Known quantum yield of Reference (e.g., Rose Bengal

- = Slope from the kinetic plot.

- = Rate of light absorption (overlap of light source emission and sample absorption). If optical density is low (< 0.1), this approximates to the Absorbance of the sensitizer at the excitation wavelength.

Data Presentation Table

| Parameter | Drug Candidate (Test) | Rose Bengal (Ref) | DBAS Control |

| Conc. ( | 20 | 5 | 50 |

| Slope ( | 0.045 | 0.120 | < 0.001 |

| Abs @ Irr. | 0.15 | 0.15 | N/A |

| Calc. | 0.28 | 0.75 (Fixed) | - |

| Result | Phototoxic Potential | Validated | System Clean |

Mechanistic Insight

Understanding the molecular pathway is essential for troubleshooting. The diagram below illustrates the energy transfer pathway that this method detects.

Figure 2: Jablonski diagram illustrating the photosensitization and trapping mechanism.

References

-

Lindig, B. A., & Rodgers, M. A. J. (1981). Rate parameters for the quenching of singlet oxygen by water-soluble and lipid-soluble substrates in aqueous and micellar systems. Photochemistry and Photobiology, 33(5), 627-634.

- Context: Establishes DBAS as a reliable kinetic probe for singlet oxygen.

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

- Context: Regulatory framework requiring the assessment of phototoxicity.

-

DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications.

- Context: Comprehensive review of singlet oxygen mechanisms and detection methods including anthracene deriv

-

Gollmer, A., et al. (2011). Singlet Oxygen Sensor Green®: photochemical behavior and specificity. Photochemical & Photobiological Sciences, 10(12), 2267-2275.

- Context: Compares modern probes vs. classic traps like DBAS, highlighting the specificity of anthracene traps.

Troubleshooting & Optimization

photodegradation and stability of 9,10-dibromoanthracene-2-sulfonic acid

Initiating Data Collection

I've initiated targeted Google searches focusing on the photodegradation and stability of 9,10-dibromoanthracene-2-sulfonic acid (DBAS). I am exploring degradation pathways, influencing factors, resulting byproducts, and analytical methods used for its study. I'm aiming for comprehensive data to build a solid foundation.

Planning Knowledge Center Content

I am now focusing on structuring the technical support center. I'm developing a logical flow, starting with fundamental FAQs about DBAS stability and progressing to troubleshooting complex scenarios. My goal is to explain the 'why' behind each experimental step, integrating photochemistry and reaction kinetics into the answers. I will incorporate diagrams of experimental workflow, and I am creating tables for quantitative data. Finally, I will write detailed, step-by-step protocols.

Gathering Degradation Data

I'm now conducting Google searches focused on DBAS photodegradation, stability, pathways, and analytical methods. I'll analyze the results to pinpoint common experimental challenges and influential parameters. I'll create a technical support center with FAQs progressing to complex scenarios, integrating photochemistry and kinetics. Diagrams and tables for quantitative data will be created, with detailed protocols and citations.

Safety Operating Guide

Proper Disposal Procedures for 9,10-dibromoanthracene-2-sulfonic Acid

Part 1: Executive Safety & Action Summary

IMMEDIATE ACTION REQUIRED Treat 9,10-dibromoanthracene-2-sulfonic acid (and its sodium salt) as a Halogenated Organic Hazard .[1]

| CRITICAL PROHIBITIONS | MANDATORY ACTIONS |

| ⛔ NO DRAIN DISPOSAL. Even if neutralized, the aromatic core is toxic to aquatic life.[1][2] | ✅ SEGREGATE as "Halogenated Waste" (Solid or Liquid).[1] |

| ⛔ DO NOT MIX with strong oxidizers (risk of exothermic reaction). | ✅ LABEL clearly with full chemical name and "Toxic to Aquatic Life". |

| ⛔ DO NOT COMPACT solid waste (dust generation hazard).[1] | ✅ INCINERATION is the required destruction method (off-site).[1] |

Part 2: Chemical Profile & Hazard Assessment

To understand the necessity of these strict protocols, one must analyze the structure-function relationship of the molecule.[1]

-

Chemical Nature: This compound consists of an anthracene backbone (three fused benzene rings) substituted with two bromine atoms and a sulfonic acid group.[1]

-

The "Why" Behind the Protocol:

-

Halogenated Aromatic Core: The Carbon-Bromine (C-Br) bonds on the anthracene ring make this compound persistent and difficult to degrade biologically.[1] Standard wastewater treatment plants cannot effectively break down polycyclic aromatic hydrocarbons (PAHs), especially halogenated ones.[1]

-

Aquatic Toxicity: As indicated in safety data, this compound is classified as Aquatic Acute 1 and Aquatic Chronic 1 [1, 2].[3] Release into the water table can cause long-term environmental damage.[1]

-

Acidity: The sulfonic acid moiety (

) makes the neat solid corrosive/irritating.[1] While neutralization mitigates immediate contact hazards, it does not remove the environmental toxicity of the anthracene core.

-

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste Disposal (Neat Powder)

Scenario: Expired chemicals, spill cleanup residues, or contaminated solids.

-

Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Avoid metal containers as the sulfonic acid group can corrode metal over time.

-

Segregation: Do not mix with general lab trash or non-halogenated solids.[1][4]

-

Labeling: Affix a hazardous waste tag.

-

Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

B. Liquid Waste Disposal (Solutions)

The disposal path depends on the solvent used.[1][5]

Scenario 1: Organic Solvent Solutions (e.g., DMSO, Methanol, DMF) [1][2]

-

Stream: Halogenated Organic Waste .[1]

-

Protocol:

-

Pour into the designated "Halogenated Waste" carboy (typically yellow or specifically labeled).

-

Even if the solvent itself is non-halogenated (like Methanol), the presence of the dissolved bromo-compound requires the entire solution to be treated as halogenated waste to ensure high-temperature incineration [3].[1]

-

Reasoning: This ensures the waste is sent to a facility capable of scrubbing hydrogen bromide (HBr) and sulfur oxides (SOx) generated during combustion.[1]

-

Scenario 2: Aqueous Solutions (e.g., Sodium Salt in Water) [1][2]

-

Stream: Aqueous Hazardous Waste (Toxic/Halogenated) .[1]

-

Protocol:

-

Do NOT pour down the sink.

-

Adjust pH to neutral (pH 6-8) using dilute NaOH or HCl if the solution is extremely acidic or basic.[1] Note: This is for worker safety during transport, not for drain disposal.

-

Collect in a carboy labeled "Aqueous Waste with Halogenated Contaminants."

-

List the concentration of 9,10-dibromoanthracene-2-sulfonic acid on the tag.[1]

-

C. Empty Container Management

-

Triple Rinse: Triple rinse the empty bottle with a solvent capable of dissolving the residue (water if sodium salt; DMSO/Methanol if acid form).[1]

-

Rinsate Disposal: Collect all three rinses and dispose of them into the appropriate liquid waste stream (as defined above).

-

Defacing: Deface the label and mark "Empty" before disposing of the bottle in regular trash or glass recycling (consult local institutional policy).[1]

Part 4: Visual Decision Workflow

The following diagram illustrates the logical decision tree for disposing of 9,10-dibromoanthracene-2-sulfonic acid streams.

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.[1]

Part 5: Emergency Spill Response

In the event of a spill outside of a fume hood:

-

Evacuate & Ventilate: If dust is airborne, evacuate the immediate area.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.[5] If powder is fine/dusty, an N95 respirator is recommended.

-

Containment:

-

Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.

-

Liquid: Absorb with inert material (vermiculite or spill pads).[1]

-

-

Disposal: Place all cleanup materials into a clear plastic bag, seal it, label as "Hazardous Waste - Debris contaminated with Halogenated Acid," and place in the solid waste bin.

References

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 9,10-Dibromoanthracene. Retrieved from [1]

-

Santa Cruz Biotechnology. (2025).[1][6] 9,10-Dibromoanthracene-2-sulfonic Acid Product Safety. Retrieved from [1]

-

Temple University EHS. (n.d.).[1] Halogenated Solvents in Laboratories: Segregation and Disposal. Retrieved from [1]

Sources

- 1. 9,10-Dibromoanthracene-2-sulfonic Acid | CymitQuimica [cymitquimica.com]

- 2. 87796-18-7|Sodium 9,10-dibromoanthracene-2-sulfonate|BLD Pharm [bldpharm.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.